

An In-depth Technical Guide to the Isomers of C7H8N2O

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyrimidin-2-YL)propan-1-one

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This guide provides a comprehensive overview of the principal isomers corresponding to the molecular formula C7H8N2O, with a primary focus on the aminobenzamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, chemical properties, and significant applications of these compounds, grounding all information in established scientific literature.

Part 1: Nomenclature and Isomer Identification

The molecular formula C7H8N2O encompasses several structural isomers. Among the most significant in research and industrial applications are the aminobenzamides. These are aromatic compounds characterized by a benzene ring substituted with both an amino group (-NH₂) and a carboxamide group (-CONH₂). The relative positions of these functional groups give rise to three distinct isomers: ortho, meta, and para.

- 2-Aminobenzamide (Anthranilamide): The ortho isomer.
- 3-Aminobenzamide: The meta isomer.
- 4-Aminobenzamide: The para isomer.

Other isomers for C7H8N2O include, but are not limited to, Nicotinyl methylamide and Benzoylhydrazine.^{[1][2][3]} This guide will concentrate on the aminobenzamide isomers due to their extensive roles in medicinal chemistry and material science.

IUPAC Names and Synonyms

A clear understanding of the nomenclature is critical for unambiguous scientific communication.

Isomer	Preferred IUPAC Name	Common Synonyms	CAS Number
ortho	2-Aminobenzamide[4] [5][6]	Anthranilamide, o-Aminobenzamide, 2-Carbamoylaniline[5][6]	88-68-6[4][5]
meta	3-Aminobenzamide[7] [8][9]	m-Aminobenzamide, 3-AB, 3-ABA[7][8]	3544-24-9[7][8]
para	4-Aminobenzamide[10]	p-Aminobenzamide, p-Carbamoylaniline[10] [11][12]	2835-68-9[13][14]

Part 2: Physicochemical Properties and Structural Data

The structural arrangement of the amino and amide groups profoundly influences the physicochemical properties of each isomer, which in turn dictates their biological activity and applications.

Structural Diagrams

The chemical structures of the three aminobenzamide isomers are depicted below.

Caption: 2D structures of aminobenzamide isomers.

Comparative Physicochemical Data

The following table summarizes key quantitative data for the aminobenzamide isomers, highlighting the impact of substituent positioning.

Property	2-Aminobenzamide	3-Aminobenzamide	4-Aminobenzamide
Molecular Weight (g/mol)	136.15[4]	136.154[7]	136.15[13][15]
Melting Point (°C)	108-114[4]	115-116[7]	181-183[13][14]
Appearance	White to brown/grey crystals or powder[4]	Off-white powder[7]	White to beige crystalline powder[13][14]
Solubility	Soluble in hot water and alcohol[16]	Insoluble in water[17]	Slightly soluble in water[11][14]
log P	0.33[7]	-0.38[11]	

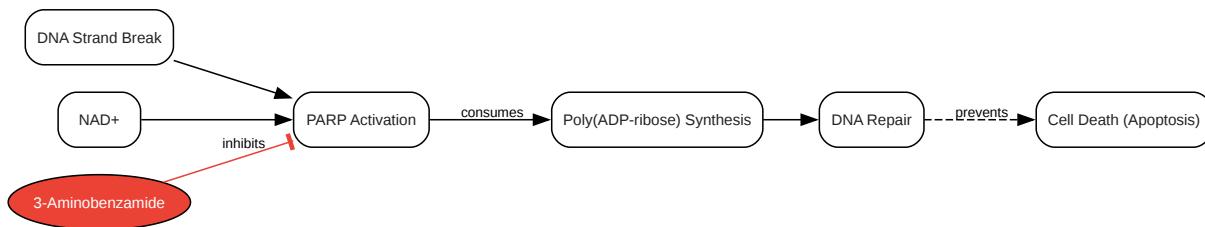
Part 3: Core Applications and Mechanistic Insights

The aminobenzamides are not merely structural variants; they possess distinct biological activities and industrial uses rooted in their unique chemical architectures.

3-Aminobenzamide: The PARP Inhibitor

Mechanistic Role: 3-Aminobenzamide (3-AB) is a well-established and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[7][18] PARP enzymes are crucial for DNA repair, transcriptional control, and programmed cell death.[7] The structural similarity of 3-AB to nicotinamide adenine dinucleotide (NAD⁺), a PARP substrate, allows it to bind to the enzyme's active site, preventing the catalytic cycle that consumes NAD⁺ during DNA repair.[7]

Therapeutic Potential: By inhibiting PARP, 3-AB can potentiate the effects of DNA-damaging agents, making it a subject of intense research in oncology.[8] Pharmacological inhibition of PARP is being explored as a monotherapy and in combination with chemotherapy or radiation.[8] Furthermore, PARP inhibitors may offer benefits in treating various cancers and retinopathies by reducing angiogenesis.[8]



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Caption: Mechanism of PARP inhibition by 3-Aminobenzamide.

Experimental Protocol: PARP Inhibition Assay

A common method to quantify PARP inhibition is a cell-based assay using immunofluorescence to detect poly(ADP-ribose) (PAR) formation.

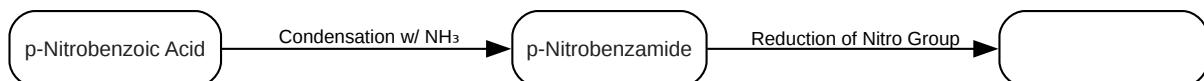
- Cell Culture: Plate cells (e.g., HeLaS3 cervical cancer cells) in a 96-well plate and allow them to adhere overnight.[18]
- Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., H₂O₂) for 10 minutes to activate PARP.
- Inhibitor Treatment: Pre-incubate cells with varying concentrations of 3-Aminobenzamide for 1 hour prior to DNA damage induction.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with methanol.
- Immunostaining: Incubate with a primary antibody against PAR, followed by a fluorescently-labeled secondary antibody.
- Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR. The IC₅₀ value, the concentration at which 50% of PARP activity is inhibited, can then be calculated.[18]

2-Aminobenzamide and 4-Aminobenzamide: Industrial Intermediates

Unlike their meta counterpart, the ortho and para isomers are primarily utilized as versatile chemical intermediates.

- 2-Aminobenzamide (Anthranilamide): This isomer is used as an acetaldehyde scavenger in polyethylene terephthalate (PET) bottles.[4][16] It also serves as an intermediate in the synthesis of agricultural chemicals, dyes, and pharmaceuticals.[4][16] In addition, it has applications as a corrosion inhibitor in lubricating oils for jet engines.[16]
- 4-Aminobenzamide: This compound is a crucial building block for synthesizing a range of organic pigments used in inks, paints, and plastics.[13] Its purity is paramount as it directly influences the color strength and stability of the final pigment.[13] In the textile industry, it functions as a high-fastness color agent in azoic coupling systems for dyeing fabrics like cotton.[13]

Synthesis Workflow: The synthesis of 4-Aminobenzamide often starts from p-nitrobenzoic acid, which undergoes condensation with ammonia, followed by a reduction step to convert the nitro group into an amino group.[14]



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Caption: Simplified synthesis pathway for 4-Aminobenzamide.

Part 4: Conclusion and Future Outlook

The aminobenzamide isomers of C7H8N2O exemplify the principle of structure-activity relationship. While sharing the same molecular formula, their distinct spatial arrangements lead to vastly different applications. 3-Aminobenzamide's role as a PARP inhibitor continues to be a focal point in cancer research, with ongoing efforts to develop more potent and selective analogs. The industrial importance of 2- and 4-aminobenzamide as chemical intermediates underscores the foundational role of organic synthesis in materials science and consumer

products. Future research will likely focus on leveraging the unique properties of these isomers to develop novel therapeutics, advanced materials, and more efficient industrial processes.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of C7H8N2O]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1462862#iupac-name-and-synonyms-for-c7h8n2o>

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